Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-: is a chemical compound with the molecular formula C11H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- typically involves the reaction of 4-penten-1-ol with tert-butyl(dimethyl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pentenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: In medicine, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is investigated for its potential use in developing new therapeutic agents and diagnostic tools .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and as a coupling agent in various applications .
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. It can also act as a cross-linking agent, improving the mechanical strength and durability of materials .
Vergleich Mit ähnlichen Verbindungen
- Silane, trimethyl(4-pentenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(3-butenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(5-hexenyloxy)-
Comparison: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is unique due to its specific structure, which provides distinct reactivity and properties compared to similar compounds. For example, the position of the pentenyloxy group can influence the compound’s reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .
Eigenschaften
CAS-Nummer |
127154-84-1 |
---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-pent-4-enoxysilane |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
XDTGMYOXTAZXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.